molecular formula C28H29O2P B14357628 3-Benzoyl-1,4-diphenyldecahydro-1lambda~5~-phosphinolin-1-one CAS No. 92387-44-5

3-Benzoyl-1,4-diphenyldecahydro-1lambda~5~-phosphinolin-1-one

Cat. No.: B14357628
CAS No.: 92387-44-5
M. Wt: 428.5 g/mol
InChI Key: RVDDAMDWOOFJAU-UHFFFAOYSA-N
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Description

3-Benzoyl-1,4-diphenyldecahydro-1lambda~5~-phosphinolin-1-one is a complex organic compound with a unique structure that includes a benzoyl group, two phenyl groups, and a decahydro-1lambda~5~-phosphinolin-1-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyl-1,4-diphenyldecahydro-1lambda~5~-phosphinolin-1-one typically involves multi-step organic reactions. One common method includes the reaction of benzoyl chloride with a suitable phosphinoline derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-1,4-diphenyldecahydro-1lambda~5~-phosphinolin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the benzoyl and phenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Benzoyl-1,4-diphenyldecahydro-1lambda~5~-phosphinolin-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 3-Benzoyl-1,4-diphenyldecahydro-1lambda~5~-phosphinolin-1-one involves its interaction with specific molecular targets. The benzoyl and phenyl groups can participate in π-π interactions with aromatic residues in proteins, while the phosphinoline core may interact with metal ions or other cofactors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Benzoyl-1-[(4-methylphenyl)sulphonyl]pyrrole: Similar in structure but contains a sulphonyl group instead of a phosphinoline core.

    1-Benzoyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine: Contains a benzodiazepine ring instead of a phosphinoline core.

Uniqueness

3-Benzoyl-1,4-diphenyldecahydro-1lambda~5~-phosphinolin-1-one is unique due to its combination of a phosphinoline core with benzoyl and phenyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

92387-44-5

Molecular Formula

C28H29O2P

Molecular Weight

428.5 g/mol

IUPAC Name

(1-oxo-1,4-diphenyl-3,4,4a,5,6,7,8,8a-octahydro-2H-phosphinolin-3-yl)-phenylmethanone

InChI

InChI=1S/C28H29O2P/c29-28(22-14-6-2-7-15-22)25-20-31(30,23-16-8-3-9-17-23)26-19-11-10-18-24(26)27(25)21-12-4-1-5-13-21/h1-9,12-17,24-27H,10-11,18-20H2

InChI Key

RVDDAMDWOOFJAU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(C(CP2(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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